

Application Note: Quantification of Physalin C using a Validated HPLC-MS/MS Method

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Compound of Interest

Compound Name: *Physalin C*

Cat. No.: *B1612934*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Physalin C is a member of the physalin family of steroidal lactones isolated from plants of the *Physalis* genus. Like other physalins, it has demonstrated a range of biological activities, including potent anti-inflammatory and immunomodulatory effects. Accurate quantification of **Physalin C** in various biological matrices is crucial for pharmacokinetic studies, efficacy evaluation, and understanding its mechanism of action. This application note provides a detailed protocol for the sensitive and selective quantification of **Physalin C** using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocols

Sample Preparation (from Rat Plasma)

A protein precipitation method is employed for the extraction of **Physalin C** from plasma samples.

Materials:

- Rat plasma containing **Physalin C**
- Acetonitrile (ACN), HPLC grade

- Internal Standard (IS) solution (e.g., Tolbutamide, 30 ng/mL in ACN)[1]
- 0.1% Formic acid in water
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge (capable of 14,000 rpm and 4°C)

Procedure:

- Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.
- Add 20 µL of acetonitrile.
- Add 100 µL of the internal standard solution (Tolbutamide, 30 ng/mL in ACN).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 14,000 rpm for 5 minutes at 4°C.
- Carefully transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.
- Add 20 µL of 0.1% formic acid to the supernatant to acidify the sample.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 rpm for another 5 minutes at 4°C.
- Transfer the final supernatant to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

- HPLC system with a binary pump and autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter	Value
Column	ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m) or equivalent
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	2 μ L
Column Temperature	40°C
Gradient Elution	Time (min)

Mass Spectrometric Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temp.	450°C
Desolvation Gas Flow	800 L/h
Cone Gas Flow	150 L/h

MRM Transitions:

The following MRM transitions are proposed for **Physalin C** based on its structure and the known fragmentation patterns of other physalins. Optimization of collision energy and cone voltage is recommended to achieve the best sensitivity.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)
Physalin C	527.2	[Proposed]	0.05
Tolbutamide (IS)	269.1	155.1	0.05

Note: The exact precursor and product ions for **Physalin C** should be determined by infusing a standard solution into the mass spectrometer.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the HPLC-MS/MS method for **Physalin C** quantification, based on validated methods for similar physalins like Physalin A.[\[1\]](#)[\[2\]](#)

Table 1: Calibration Curve and Linearity

Parameter	Expected Value
Linearity Range	2.0 - 400 ng/mL
Correlation (r^2)	> 0.995
Weighting	1/x ²

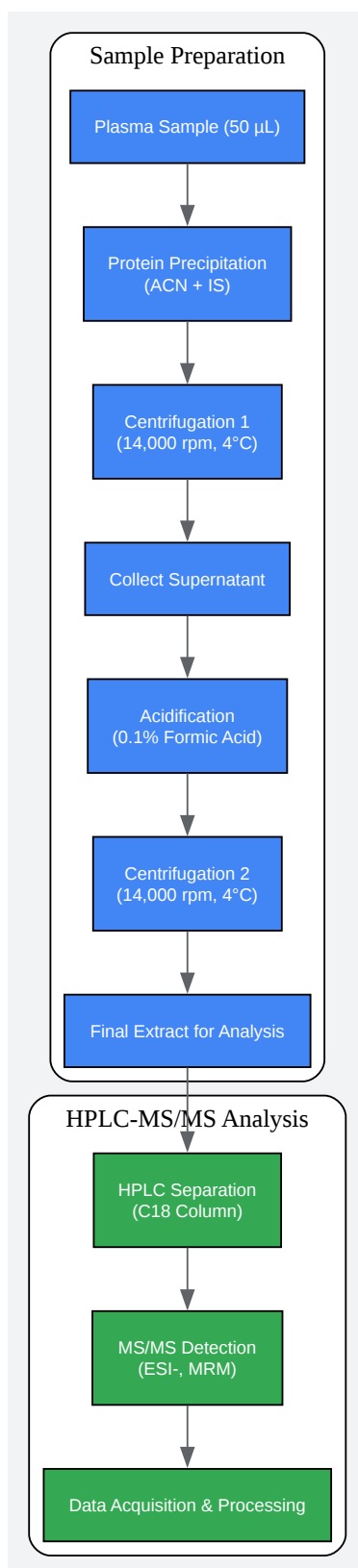
Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
LLOQ	2.0	< 15	< 15	85 - 115
Low QC	5.0	< 15	< 15	85 - 115
Mid QC	50	< 15	< 15	85 - 115
High QC	300	< 15	< 15	85 - 115

Table 3: Recovery and Matrix Effect

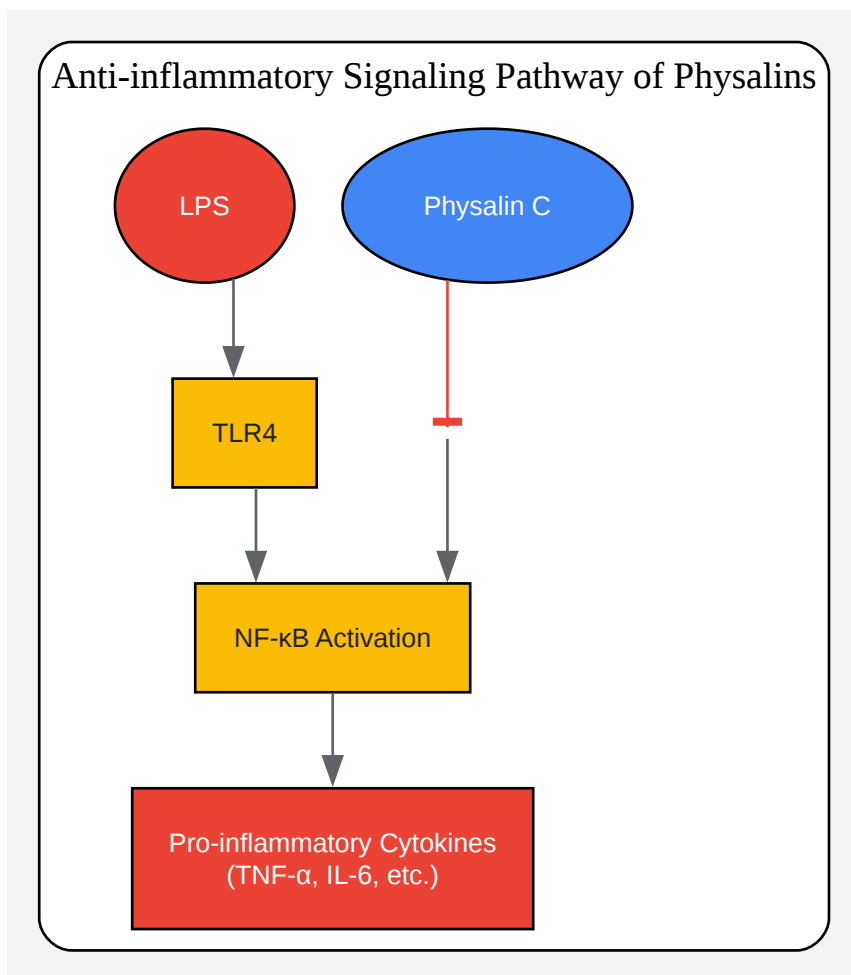
QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low QC	5.0	> 80	85 - 115
Mid QC	50	> 80	85 - 115
High QC	300	> 80	85 - 115

Experimental Workflow and Signaling Pathway



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Figure 1. Experimental workflow for **Physalin C** quantification.



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References

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. A Rapid and Sensitive LC–MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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